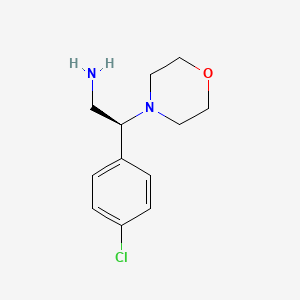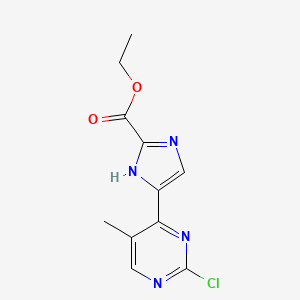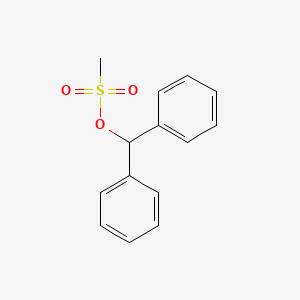
2,3-dimethylterephthalic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylterephthalic acid is an organic compound with the molecular formula C₁₀H₁₀O₄. It is a derivative of terephthalic acid, where two methyl groups are substituted at the 2 and 3 positions of the benzene ring. This compound is primarily used in the synthesis of various polymers and metal-organic frameworks.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dimethylterephthalic acid can be synthesized through the hydrolysis of its ester form, which is commercially available. The ester is subjected to acidic or basic hydrolysis to yield the desired acid. The reaction typically involves heating the ester with a strong acid or base in an aqueous medium.
Industrial Production Methods
In industrial settings, the production of this compound often involves the oxidation of 2,3-dimethylbenzene (o-xylene) using a catalyst such as cobalt-manganese-bromide in the presence of air or oxygen. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethylterephthalic acid undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: 2,3-Dicarboxyterephthalic acid.
Reduction: 2,3-Dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylterephthalic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metals.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance polymers and resins.
Wirkmechanismus
The mechanism of action of 2,3-dimethylterephthalic acid involves its interaction with various molecular targets. In metal-organic frameworks, it acts as a linker molecule, coordinating with metal ions to form stable structures. The pathways involved include coordination chemistry and hydrogen bonding, which contribute to the stability and functionality of the resulting materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terephthalic acid: The parent compound without methyl substitutions.
2,6-Dimethylterephthalic acid: Another derivative with methyl groups at the 2 and 6 positions.
Isophthalic acid: A similar compound with carboxylic acid groups at the 1 and 3 positions.
Uniqueness
2,3-Dimethylterephthalic acid is unique due to the specific positioning of its methyl groups, which can influence its reactivity and the properties of the materials it forms. This positional isomerism allows for the fine-tuning of the physical and chemical properties of the resulting compounds, making it valuable in specialized applications.
Eigenschaften
Molekularformel |
C10H10O4 |
|---|---|
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
2,3-dimethylterephthalic acid |
InChI |
InChI=1S/C10H10O4/c1-5-6(2)8(10(13)14)4-3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
RYRZSXJVEILFRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1C)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12949950.png)






![5-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12949985.png)
![6-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12949999.png)


![tert-Butyl 3-amino-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950014.png)

